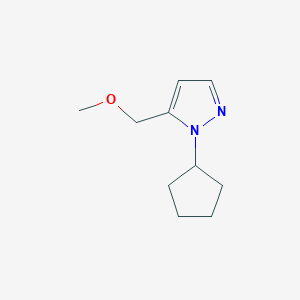
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. CP 47,497 is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 is a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of intracellular events. The activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This leads to the suppression of neurotransmitter release and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to protect neurons from damage. 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has also been shown to have anxiolytic and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has a number of advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 is also stable and can be easily synthesized. However, 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has some limitations for lab experiments. It is not selective for the CB1 receptor and can also activate the CB2 receptor. This can make it difficult to study the specific effects of CB1 activation.
Zukünftige Richtungen
There are a number of future directions for the study of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497. One direction is the development of more selective CB1 agonists that do not activate the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 in the treatment of neurological disorders. Finally, the study of the endocannabinoid system and its role in various physiological processes will continue to be an important area of research.
Synthesemethoden
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 can be synthesized using a multi-step process. The first step involves the preparation of 1-cyclopentyl-5-bromo-1H-pyrazole, which can be achieved by reacting cyclopentylmagnesium bromide with 1-bromo-3-methyl-2-nitro-1H-pyrazole. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the protection of the amino group using methoxymethyl chloride to yield 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole 47,497 has also been studied for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-10-6-7-11-12(10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAUHBBXWAUUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
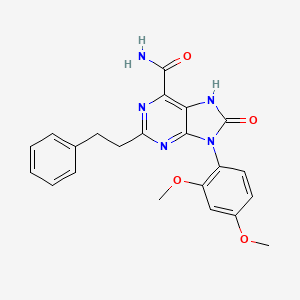
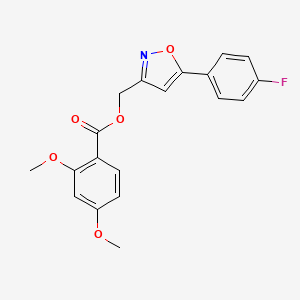
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
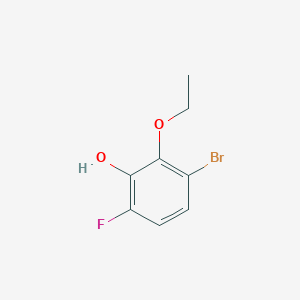
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

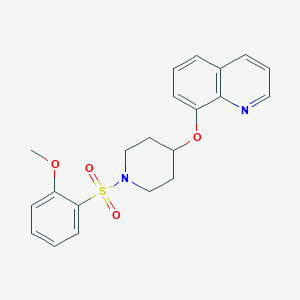
![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)
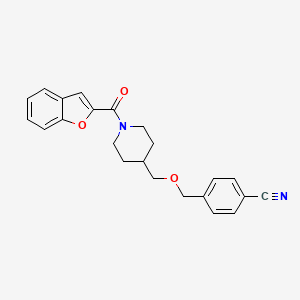

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)